molecular formula C40H78N4O16 B609455 N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) CAS No. 2093152-79-3

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester)

Cat. No.: B609455
CAS No.: 2093152-79-3
M. Wt: 871.08
InChI Key: SGDLRHGVQBJFAO-UHFFFAOYSA-N
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Description

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group and two t-butyl ester groups linked through a PEG chain. This compound is commonly used as a PEG linker in various chemical and biological applications due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with Alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .

Mode of Action

The azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) reacts with Alkyne, BCN, or DBCO groups in target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its specificity, efficiency, and versatility .

Biochemical Pathways

The formation of a stable triazole linkage between the azide group in N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) and Alkyne, BCN, or DBCO groups in target molecules can lead to changes in the biochemical pathways of these molecules . .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The result of the action of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) depends on the nature of the target molecules and the biochemical pathways they are involved in. The formation of a stable triazole linkage can potentially alter the function of the target molecules .

Action Environment

The action, efficacy, and stability of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) can be influenced by various environmental factors. For instance, the compound’s reactivity with Alkyne, BCN, or DBCO groups can be affected by the pH and temperature of the environment . Additionally, the compound’s hydrophilic PEG spacer can increase its solubility in aqueous media , which could influence its action in different biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.

    Esterification: The final step involves the esterification of the PEGylated and azidated intermediate with t-butyl ester groups under acidic conditions.

Industrial Production Methods

Industrial production of N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large-scale PEGylation using industrial-grade PEG and suitable starting materials.

    Azidation in Bulk: The azidation step is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

    Esterification in Bulk: The esterification step is performed in large-scale reactors with precise control over reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) undergoes several types of chemical reactions, including:

    Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages.

    Deprotection: The t-butyl ester groups can be deprotected under acidic conditions to yield free carboxylic acids.

Common Reagents and Conditions

    Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reactions are typically carried out in the presence of a copper catalyst under mild conditions.

    Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl ester groups.

Major Products Formed

    Triazole Linkages: The primary product of click chemistry reactions involving the azide group is a stable triazole linkage.

    Free Carboxylic Acids: Deprotection of the t-butyl ester groups yields free carboxylic acids.

Scientific Research Applications

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of scientific research applications, including:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG4)-N-Boc-PEG4-t-butyl ester: Contains a Boc-protected amine group instead of a free amine.

    Azido-PEG4-t-butyl ester: Lacks the second PEG chain and t-butyl ester group.

Uniqueness

N-(Azido-PEG4)-N-bis(PEG4-t-butyl ester) is unique due to its dual PEG chains and t-butyl ester groups, which provide enhanced solubility and stability. The presence of the azide group allows for versatile click chemistry applications, making it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78N4O16/c1-39(2,3)59-37(45)7-13-47-19-25-53-31-34-56-28-22-50-16-10-44(12-18-52-24-30-58-36-33-55-27-21-49-15-9-42-43-41)11-17-51-23-29-57-35-32-54-26-20-48-14-8-38(46)60-40(4,5)6/h7-36H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDLRHGVQBJFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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